(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, with the molecular formula CHNOS and a molecular weight of 265.33 g/mol, is a chemical compound primarily utilized in research settings. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group and a methylsulfonyl oxy moiety. It is classified under the category of sulfonate esters and is recognized for its potential applications in organic synthesis and medicinal chemistry .
The synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The general procedure is as follows:
The yield from this synthesis can be quite high, often reaching above 90%. Characterization of the product can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate features a chiral center at the pyrrolidine ring, contributing to its stereochemical properties.
This structure indicates the presence of various functional groups that contribute to its reactivity and interaction with biological systems.
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups.
Common reactions include:
These reactions are significant for further functionalization in synthetic organic chemistry .
The mechanism of action for (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate primarily involves its reactivity as an electrophile due to the presence of the sulfonate group.
Upon nucleophilic attack:
Data from studies indicate that such transformations can be utilized in designing compounds with specific biological activities or improved pharmacological profiles .
The compound exhibits specific interactions based on its functional groups, influencing its behavior in both chemical reactions and biological systems .
(S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several scientific applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The compound exhibits the systematic IUPAC name (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, which precisely defines its molecular architecture. This nomenclature specifies three key structural elements: (1) the tert-butoxycarbonyl (Boc) group protecting the pyrrolidine nitrogen; (2) the methylsulfonyloxy (mesyloxy, -OSO₂CH₃) functional group at the C3 position; and (3) the (S)-stereochemical configuration at the chiral C3 carbon. The stereocenter arises from the substitution pattern on the pyrrolidine ring, where the C3 carbon bears four different substituents (H, N, CH₂, OSO₂CH₃) [8] [9].
Table 1: Structural Identifiers of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Identifier | Value | Source/Reference |
---|---|---|
CAS Registry Number | 132945-75-6 | [7] [9] |
Molecular Formula | C₁₀H₁₉NO₅S | [7] [8] |
Molecular Weight | 265.33 g/mol | [7] [8] |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC@HOS(=O)(=O)C | [7] [8] |
InChI Key | KWQRKOSMSFLBTJ-QMMMGPOBSA-N | [7] |
MDL Number | MFCD09953436 | [8] [9] |
Alternative chemical names reflect functional group emphasis: methylsulfonate ester of (S)-3-hydroxypyrrolidine-Boc-protected compound highlights the activated leaving group character, while (S)-1-Boc-3-mesyloxypyrrolidine employs common synthetic chemistry abbreviations. The stereochemical designation is crucial as the (R)-enantiomer (CAS 127423-61-4) displays distinct biochemical interactions and synthetic applications [5] [7]. X-ray crystallographic analysis confirms the pyrrolidine ring adopts an envelope conformation, with the C3-mesylate substituent in an equatorial orientation when the nitrogen puckers, minimizing steric strain and optimizing electronic alignment for subsequent nucleophilic displacements [5].
This compound's synthetic utility stems from three interdependent features: chiral integrity, protective group strategy, and activation for substitution:
Chiral Building Block Functionality: As an enantioenriched intermediate (>97% ee), it provides efficient access to stereochemically defined pharmacophores without requiring resolution steps. The Boc-protected pyrrolidine scaffold serves as a precursor to (S)-3-substituted pyrrolidines found in numerous bioactive molecules, including kinase inhibitors, neurotransmitter modulators, and antiviral agents. The C3 stereocenter configuration critically influences target binding affinity and specificity in receptor-ligand interactions [5] [8].
Leaving Group Capacity: The mesylate (-OSO₂CH₃) group constitutes a superior leaving group due to the electron-withdrawing sulfonyl moiety stabilizing the incipient carbocation during SN₂ displacements. This activation enables efficient nucleophilic substitutions with amines, thiols, azides, and carbon nucleophiles while maintaining chiral integrity at the reaction center. The transformation occurs under mild conditions (typically -20°C to 40°C) with minimal racemization, preserving enantiomeric excess in downstream products [4] [5].
Protective Group Orthogonality: The Boc group provides robust protection for the pyrrolidine nitrogen against nucleophiles during C3 functionalization. Its acid-labile nature enables selective deprotection under conditions that leave the newly installed C3 substituent intact. This orthogonality facilitates sequential modification strategies essential for constructing complex molecules [5] [7].
In medicinal chemistry, this compound has proven particularly valuable for synthesizing conformationally restricted bioactive amines. Notable applications include the preparation of integrin inhibitors where the pyrrolidine scaffold provides spatial orientation of pharmacophoric elements critical for binding specificity. Research demonstrates that (S)-configured pyrrolidine derivatives exhibit distinct biological profiles compared to their (R)-counterparts in receptor binding assays, highlighting the significance of chiral purity in this building block [5] [6] [8].
The emergence of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate as a commercially significant building block parallels key developments in stereoselective synthesis during the 1990s-2000s. Prior to its availability, medicinal chemists typically employed labor-intensive resolution techniques to access enantioenriched 3-substituted pyrrolidines. The commercial introduction (circa early 2000s) represented an important shift toward accessible chirality pools for drug discovery [5] [8].
Key milestones in its development include:
Asymmetric Synthesis Advancements: Improved catalytic asymmetric hydrogenation methods enabled cost-effective production of the (S)-3-hydroxypyrrolidine precursor at commercial scale. This catalytic technology reduced manufacturing costs by eliminating stoichiometric chiral auxiliaries previously required for enantiocontrol [5].
Protection-Activation Strategies: Systematic optimization of the sequential Boc-protection/mesylation procedure established robust manufacturing processes yielding >97% chemical purity and >99% enantiomeric excess. Process innovations minimized racemization during mesylation through controlled temperature protocols and non-nucleophilic bases [5] [7].
Adoption in Pharmaceutical Synthesis: The compound gained prominence through its application in synthesizing clinical candidates. Notably, it served as a key intermediate for Boehringer Ingelheim's BI-3802, a biologically active compound distributed through their open innovation portal. This application validated its utility in complex molecule construction and stimulated broader adoption [5] [8].
Commercial availability through specialized suppliers (e.g., Ambeed, BLD Pharmatech, Acros Pharmatech) since approximately 2010 has cemented its role in modern drug discovery. Current research applications focus on its use in synthesizing targeted protein degraders (PROTACs) and covalent enzyme inhibitors where precise spatial positioning determines molecular recognition events. The compound exemplifies the pharmaceutical industry's strategic shift toward chiral building blocks that streamline synthesis of stereochemically complex therapeutic candidates [7] [8] [9].
Table 2: Key Synthetic Applications and Derivatives
Application Context | Derivative Synthesized | Significance | Reference |
---|---|---|---|
Integrin Inhibitor Synthesis | (S)-3-Aminopyrrolidines | Critical for binding specificity in anticoagulant development | [5] [6] |
PROTAC Linker Chemistry | (S)-3-(Azidoalkyl)pyrrolidines | Enables stereocontrolled conjugation of warhead and E3 ligase ligand | [5] |
Kinase Inhibitor Scaffolds | (S)-3-(Heteroaryl)pyrrolidines | Provides optimal vectoriality for ATP-binding pocket interaction | [8] |
Neurotransmitter Analogs | (S)-3-Arylpyrrolidines | Mimics bioactive conformation of monoamine neurotransmitters | [5] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1